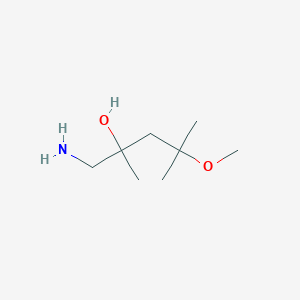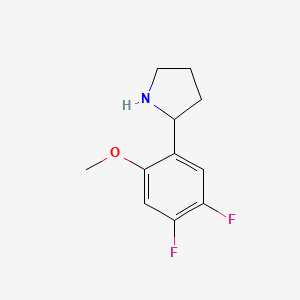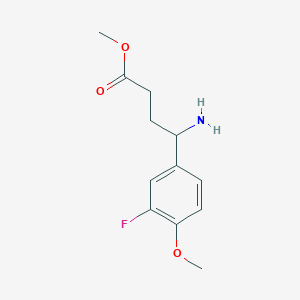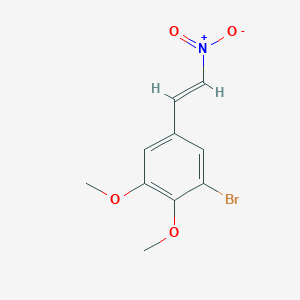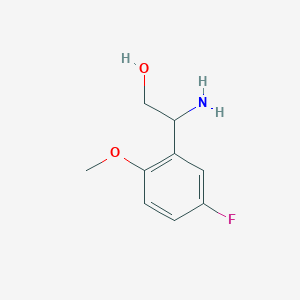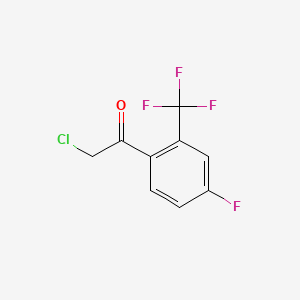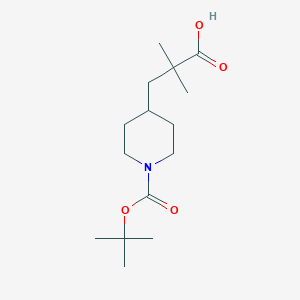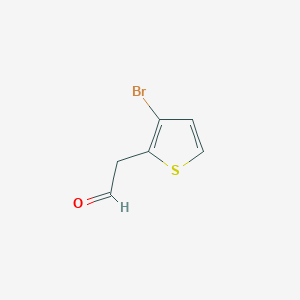
2-(3-Bromothiophen-2-yl)acetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromothiophen-2-yl)acetaldehyde is an organic compound with the molecular formula C6H5BrOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of a bromine atom and an aldehyde group on the thiophene ring makes this compound a valuable intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromothiophen-2-yl)acetaldehyde typically involves the bromination of thiophene derivatives followed by formylation. One common method is the bromination of 2-thiopheneacetaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and yield of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and formylation reactions. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
化学反应分析
Types of Reactions
2-(3-Bromothiophen-2-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 2-(3-Bromothiophen-2-yl)acetic acid.
Reduction: 2-(3-Bromothiophen-2-yl)ethanol.
Substitution: 2-(3-Methoxythiophen-2-yl)acetaldehyde or 2-(3-Cyanothiophen-2-yl)acetaldehyde.
科学研究应用
2-(3-Bromothiophen-2-yl)acetaldehyde is used in various scientific research applications, including:
Biology: In the study of thiophene derivatives as potential bioactive compounds with antimicrobial and anticancer properties.
Medicine: As a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of advanced materials such as conductive polymers and organic semiconductors.
作用机制
The mechanism of action of 2-(3-Bromothiophen-2-yl)acetaldehyde involves its interaction with molecular targets and pathways specific to its application. For example, in the synthesis of conjugated polymers, the compound undergoes polymerization reactions catalyzed by nickel or palladium-based systems. These reactions involve the formation of carbon-carbon bonds between thiophene units, resulting in polymers with unique optical and electronic properties .
相似化合物的比较
Similar Compounds
2-(2-Bromothiophen-3-yl)acetaldehyde: Another brominated thiophene derivative with similar reactivity but different regioselectivity.
2-(3-Chlorothiophen-2-yl)acetaldehyde: A chlorinated analogue with similar chemical properties but different reactivity due to the presence of chlorine instead of bromine.
Uniqueness
2-(3-Bromothiophen-2-yl)acetaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and advanced materials .
属性
分子式 |
C6H5BrOS |
|---|---|
分子量 |
205.07 g/mol |
IUPAC 名称 |
2-(3-bromothiophen-2-yl)acetaldehyde |
InChI |
InChI=1S/C6H5BrOS/c7-5-2-4-9-6(5)1-3-8/h2-4H,1H2 |
InChI 键 |
QHVUPTNNHXCNBA-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1Br)CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


